1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone
Overview
Description
1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone is a useful research compound. Its molecular formula is C9H6BrFN2O and its molecular weight is 257.06 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing an indazole moiety have been known to interact with various biological targets, including kinases such as chk1 and chk2 .
Mode of Action
It is known that indazole derivatives can inhibit, regulate, or modulate their targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives have been reported to influence a broad range of biochemical pathways due to their interaction with various targets .
Result of Action
Based on the known effects of indazole derivatives, it can be inferred that this compound may have potential therapeutic effects .
Biological Activity
1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone is an indazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 257.06 g/mol. Its structure features a five-membered indazole ring, which is known for diverse pharmacological properties. The presence of halogens (bromine and fluorine) enhances its chemical reactivity and potential biological interactions.
Target of Action
This compound has been investigated for its role as a histone deacetylase inhibitor . By inhibiting histone deacetylases (HDACs), it can lead to a more relaxed chromatin structure and increased gene expression, affecting various biochemical pathways related to cell cycle regulation and DNA damage response.
Biochemical Pathways
The compound's action primarily involves:
- Histone Deacetylation : Inhibition of HDACs alters gene transcription, potentially leading to downstream effects on cellular functions.
- Kinase Inhibition : It may act as an inhibitor for kinases involved in cell cycle regulation, which is crucial for cancer therapy .
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Antiproliferative Effects
In studies involving various cancer cell lines, the compound has shown promising antiproliferative effects. For instance, it demonstrated IC50 values indicating effective inhibition of cell proliferation in specific cancer types .
Enzymatic Activity
The compound's interaction with specific enzymes has been characterized:
- Kinase Inhibition : It has been associated with inhibiting kinases that play roles in cancer progression. The exact IC50 values vary depending on the target kinase but indicate strong inhibitory potential .
Case Studies and Research Findings
A review of the literature reveals several key findings regarding the biological activity of indazole derivatives, including this compound:
Structure-Activity Relationship (SAR)
The SAR analysis indicates that substituents on the indazole ring significantly influence biological activity. The presence of bromine and fluorine at specific positions enhances binding affinity to target enzymes and receptors, which is critical for its pharmacological effects .
Properties
IUPAC Name |
1-(5-bromo-6-fluoroindazol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O/c1-5(14)13-9-3-8(11)7(10)2-6(9)4-12-13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZJEEQHCPTPHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC(=C(C=C2C=N1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732673 | |
Record name | 1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633335-81-6 | |
Record name | 1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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